4-Fluoro-1-hydroxymethyl-admantane
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Overview
Description
4-Fluoro-1-hydroxymethyl-adamantane, also known as (1S,3R,4R,5S,7S)-4-fluoroadamantan-1-yl)methanol, is a fluorinated derivative of adamantane. This compound is characterized by its unique structure, which includes a fluorine atom and a hydroxymethyl group attached to the adamantane framework. The molecular formula of 4-fluoro-1-hydroxymethyl-adamantane is C11H17FO, and it has a molecular weight of 184.25 g/mol .
Preparation Methods
The synthesis of 4-fluoro-1-hydroxymethyl-adamantane typically involves the fluorination of adamantane derivatives followed by hydroxymethylationIndustrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
4-Fluoro-1-hydroxymethyl-adamantane undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
4-Fluoro-1-hydroxymethyl-adamantane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 4-fluoro-1-hydroxymethyl-adamantane involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
4-Fluoro-1-hydroxymethyl-adamantane can be compared with other similar compounds, such as:
1-Hydroxymethyl-adamantane: Lacks the fluorine atom, resulting in different chemical and biological properties.
4-Fluoro-adamantane:
1-Fluoro-2-hydroxymethyl-adamantane:
Properties
Molecular Formula |
C11H17FO |
---|---|
Molecular Weight |
184.25 g/mol |
IUPAC Name |
[(3S,5R)-4-fluoro-1-adamantyl]methanol |
InChI |
InChI=1S/C11H17FO/c12-10-8-1-7-2-9(10)5-11(3-7,4-8)6-13/h7-10,13H,1-6H2/t7?,8-,9+,10?,11? |
InChI Key |
NUMVQWAOMKYOCQ-YFYNPKGQSA-N |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@@H](C2F)CC1C3)CO |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3F)CO |
Origin of Product |
United States |
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